

Application Notes and Protocols: sec-Butyllithium in Directed ortho-Metalation (DoM) Reactions

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Compound of Interest		
Compound Name:	sec-Butyllithium	
Cat. No.:	B1581126	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] The reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophile to introduce a new substituent with high precision.[1][2] Among the various organolithium bases, **sec-butyllithium** (s-BuLi) is a highly effective reagent for DoM due to its strong basicity and moderate steric hindrance, often providing excellent yields and regioselectivity where other bases like n-butyllithium may be less effective.[3][4]

sec-Butyllithium is more basic and sterically hindered than n-butyllithium, which can be advantageous for deprotonating less acidic protons.[3] However, its high reactivity also necessitates careful handling under inert and anhydrous conditions, as it is pyrophoric and reacts vigorously with air and moisture.[5] These application notes provide an overview of the use of s-BuLi in DoM reactions, including detailed protocols and quantitative data to guide researchers in applying this methodology.

Mechanism of Directed ortho-Metalation

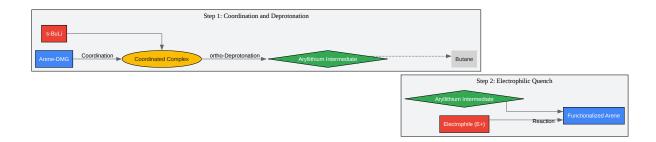


Methodological & Application

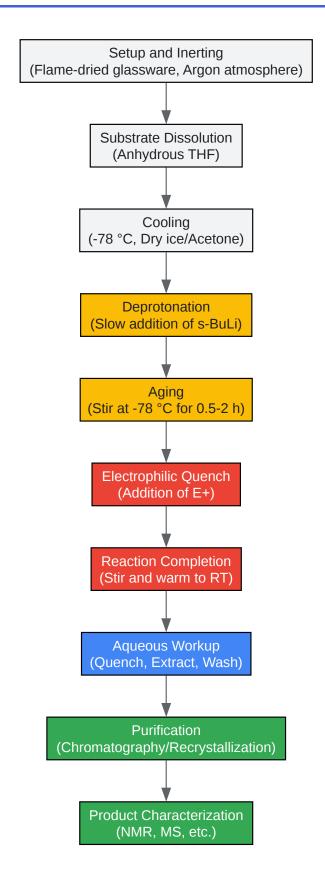
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The DoM reaction proceeds through a mechanism involving the coordination of the organolithium reagent to the heteroatom of the directing metalation group. This coordination brings the highly basic alkyl group in close proximity to the ortho-proton, facilitating its abstraction. This process is often referred to as a complex-induced proximity effect (CIPE).[6] The resulting aryllithium species is stabilized by the continued coordination with the DMG and can then react with a variety of electrophiles.









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